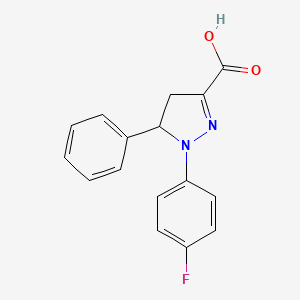

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3. This structure places it within a broader class of N-substituted pyrazolines, which are synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The carboxylic acid group enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with ketone, sulfonyl, or amide substituents.

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDQLYJLYPICLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated significant potential in medicinal chemistry, particularly as a candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies and Findings

- Anticancer Activity : A study highlighted the synthesis of various pyrazole derivatives, including 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, which showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by modulating specific signaling pathways .

- Phosphodiesterase Inhibition : Molecular docking studies have suggested that the fluorine atom in the compound enhances its binding affinity to phosphodiesterase enzymes. This property could lead to the development of new therapeutic agents for conditions like erectile dysfunction and pulmonary hypertension .

Agrochemical Applications

The compound's structural features also make it suitable for applications in agrochemicals. Pyrazole derivatives are known for their herbicidal and fungicidal properties.

Research Insights

- Herbicidal Activity : Experimental studies have shown that pyrazole-based compounds can effectively inhibit the growth of certain weed species without adversely affecting crop yield. This selective herbicidal action is beneficial for sustainable agriculture practices .

Material Science

In addition to biological applications, this compound is being investigated for its material properties.

Properties and Applications

- Optical Properties : The compound has been studied for its nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The first hyperpolarizability of the compound suggests its potential use in designing materials for optical limiters and switches .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The dihedral angles between the pyrazole ring and substituent aryl groups influence molecular planarity and crystal packing. For example:

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4 in ): Exhibits dihedral angles of 9.78° and 10.53° between the pyrazole and 4-fluorophenyl groups, indicating moderate non-planarity .

- 1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole (): The sulfonyl substituent results in a nearly planar pyrazoline ring (maximum deviation: 0.078 Å) .

- Thiazole-triazole hybrids (): Feature perpendicular fluorophenyl groups, introducing steric bulk and reducing planarity .

The target compound’s carboxylic acid group likely increases planarity due to resonance stabilization, though crystallographic data is absent in the evidence.

Physicochemical Properties

The carboxylic acid group in the target compound likely confers higher melting points and aqueous solubility compared to ketone or sulfonyl analogs.

Biological Activity

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological efficacy, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl hydrazine with appropriate carbonyl compounds. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Table 1: Characterization Data

| Technique | Parameters |

|---|---|

| NMR | δ ppm: 3.03 (H_A), 3.75 (H_B), 6.50 (NH₂) |

| IR | 3452 cm⁻¹ (NH₂), 1681 cm⁻¹ (C=O) |

| X-ray | Monoclinic, C2/c, V = 2862.11 ų |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In studies involving various bacterial strains such as E. coli and S. aureus, it exhibited promising antibacterial activity. The presence of the fluorine atom is believed to enhance its interaction with microbial targets .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed that they can induce apoptosis in cancer cells. For example, compounds bearing similar structural motifs have shown cytotoxic effects against human cancer cell lines (IC50 values ranging from 193 µg/mL to 371 µg/mL ) in comparison to standard chemotherapeutics .

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to reduce inflammation in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited comparable efficacy to ibuprofen .

- Antimicrobial Evaluation : In vitro tests against various pathogens demonstrated that specific pyrazole compounds had significant antibacterial properties, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Anticancer Research : A study involving the evaluation of several pyrazole derivatives against lung cancer cell lines showed that some compounds significantly inhibited cell proliferation and induced apoptosis through various mechanisms .

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a hydrazine derivative with a β-keto ester or ketone in anhydrous ethanol under acidic or basic conditions. For example, analogous pyrazole derivatives are synthesized by reacting substituted hydrazines with α,β-unsaturated ketones, followed by purification via recrystallization (e.g., DMF or ethanol) to achieve >60% yields . Key variables include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (80–100°C), and stoichiometric ratios of reactants to minimize side products.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation employs a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR identify substituent positions and diastereotopic protons in the dihydropyrazole ring.

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., fluorophenyl vs. pyrazole ring planarity), and intermolecular interactions (e.g., N–H⋯F hydrogen bonds). For instance, related compounds show fluorophenyl rings nearly perpendicular (80.21°) to the pyrazole core, influencing crystal packing .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, F content).

Advanced Research Questions

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray structures reveal critical conformational features, such as envelope-shaped pyrazole rings and intramolecular hydrogen bonds (e.g., N–H⋯N/F), which stabilize bioactive conformations. For example, substituents on the phenyl rings (e.g., electron-withdrawing -F) influence dihedral angles (13.51°–80.21°), affecting ligand-receptor docking. Researchers can modify substituents at the 3-carboxylic acid position to optimize steric and electronic interactions with target proteins (e.g., enzymes or receptors) .

Q. What methodologies address contradictions in reported biological activities of pyrazole derivatives?

Discrepancies may arise from structural variations (e.g., substituent positions) or experimental conditions (e.g., cell lines, assay protocols). To resolve these:

- Comparative SAR studies : Systematically vary substituents (e.g., -F, -CH) and evaluate activity trends.

- Dose-response assays : Use standardized IC/EC protocols to ensure reproducibility.

- Computational modeling : MD simulations or QSAR models can predict how structural differences (e.g., fluorophenyl orientation) alter binding affinities .

Q. How can reaction conditions be optimized to improve yields of dihydropyrazole derivatives?

Optimization involves:

- Solvent screening : Anhydrous ethanol or DMF enhances solubility of intermediates.

- Catalyst use : Acidic (e.g., HCl) or basic (e.g., EtN) catalysts accelerate cyclization.

- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition.

- Workup protocols : Column chromatography or fractional crystallization removes unreacted hydrazines or ketones .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in pharmacokinetic studies?

- HPLC-MS : Quantifies impurities (<0.1%) and degradation products.

- Thermogravimetric analysis (TGA) : Detects solvent residues or hygroscopicity.

- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is employed.

Q. How do intramolecular hydrogen bonds impact the compound’s stability and solubility?

Hydrogen bonds (e.g., N–H⋯S or N–H⋯F) enhance crystalline stability but reduce aqueous solubility. Strategies to improve solubility include:

- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt.

- Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.